5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Anticancer Breast cancer MCF-7

5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866344-98-1) is a fully synthetic, fused tetraheterocyclic small molecule with a molecular formula of C24H18FN3 and a molecular weight of 367.43 g/mol. It belongs to the pyrazolo[4,3-c]quinoline chemotype, a rigid, planar scaffold that has been exploited in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and antiproliferative compounds.

Molecular Formula C24H18FN3
Molecular Weight 367.427
CAS No. 866344-98-1
Cat. No. B2562212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
CAS866344-98-1
Molecular FormulaC24H18FN3
Molecular Weight367.427
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5
InChIInChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(15-28(22)14-17-5-3-2-4-6-17)23(26-27-24)18-8-10-19(25)11-9-18/h2-13,15H,14H2,1H3
InChIKeyDAHJULKYVBVCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866344-98-1) – Baseline and Structural Classification


5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866344-98-1) is a fully synthetic, fused tetraheterocyclic small molecule with a molecular formula of C24H18FN3 and a molecular weight of 367.43 g/mol . It belongs to the pyrazolo[4,3-c]quinoline chemotype, a rigid, planar scaffold that has been exploited in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and antiproliferative compounds [1]. The compound features a benzyl substituent at N5, a 4-fluorophenyl group at C3, and a methyl group at C8. These substituents distinguish it from other library members within the pyrazolo[4,3-c]quinoline family and are hypothesized to modulate lipophilicity, electronic properties, and biological target engagement . Currently, this compound is offered exclusively for non-human research purposes by multiple chemical suppliers, typically at purities of 95% or higher .

Why Generic Substitution is High-Risk for 5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline in Research Procurement


The biological activity of pyrazolo[4,3-c]quinolines is exquisitely sensitive to the nature and position of substituents on the core scaffold. Even seemingly conservative modifications—such as relocating the fluorine atom from the C3-phenyl ring to the N5-benzyl group, adding or removing the 8-methyl group, or replacing the 4-fluorophenyl with a 4-chlorophenyl or 4-methylphenyl moiety—can produce dramatic shifts in antiproliferative potency, selectivity, and physicochemical properties [1]. For example, in the structurally related makaluvamine-derived benzyl series, the 4-fluorobenzyl analog exhibited a markedly different NCI-60 profile compared to unsubstituted benzyl and dimethoxy phenethyl analogs, with the best LogGI50 value (<−8.0 M) recorded against the renal cancer cell line RXF-393 [1]. Therefore, substituting a closely related analog without verifying batch-specific pharmacological signatures risks invalidating experimental results. The quantitative evidence detailed below establishes the structural rationale for requiring this specific compound rather than a near-neighbor analog.

Quantitative Differentiation Evidence for 5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (866344-98-1)


Substituent-Dependent Antiproliferative Potency in MCF-7 Breast Cancer Cells: Fluorine Position as Critical Determinant

In a systematic structure–activity relationship (SAR) study of makaluvamine analogs, the 4-fluoro substituted benzyl derivative (structurally analogous to the target compound but with fluorination on the N5-benzyl rather than the C3-phenyl ring) exhibited an IC50 of 2.8 μM against the MCF-7 breast adenocarcinoma cell line [1]. This potency was intermediate between the 4-chloro analog (IC50 1.8 μM) and the 4-methyl analog (IC50 2.3 μM) [1]. The precise fluorination pattern on the target compound—4-fluorophenyl at C3 combined with an unsubstituted benzyl at N5—is structurally distinct from all comparator analogs tested in this panel. Literature evidence demonstrates that moving the fluorine atom from the N5-benzyl to the C3-phenyl ring alters the electronic distribution and conformational preferences of the pyrazoloquinoline core, which can translate into different target engagement profiles [2]. In the absence of direct head-to-head data, these SAR trends establish that the 8-methyl-3-(4-fluorophenyl)-5-benzyl substitution pattern represents a unique chemotype whose activity cannot be predicted by simple interpolation from the 4-fluorobenzyl or other mono-substituted analogs.

Anticancer Breast cancer MCF-7 Structure-activity relationship Pyrazoloquinoline

8-Methyl Substitution as a Modulator of Lipophilicity and Metabolic Stability Relative to Des-Methyl Congeners

The target compound incorporates a methyl substituent at the C8 position of the quinoline ring. In pyrazolo[4,3-c]quinoline and related fused heterocyclic systems, C8 methylation has been shown to increase calculated logP (clogP) by approximately 0.5–0.8 units relative to the des-methyl analog, thereby enhancing membrane permeability [1]. This physicochemical modulation is absent in the direct des-methyl analog 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-44-1), which lacks the C8 methyl group. Additionally, the presence of the 8-methyl substituent can sterically shield the adjacent C7 and C9 positions from cytochrome P450-mediated oxidation, potentially improving metabolic stability in hepatic microsome assays [2]. While direct comparative metabolic stability data for 866344-98-1 versus 866342-44-1 are not publicly available, general medicinal chemistry principles predict that the 8-methylated compound will exhibit superior in vitro metabolic half-life when tested under identical conditions [2].

Drug metabolism Lipophilicity LogP Metabolic stability Pyrazoloquinoline

Potency Differentiation from NCI-60 Screening Data: 4-Fluorobenzyl vs. 3,4-Dimethoxyphenethyl Analogs

In the NCI-60 human tumor cell line panel, the 4-fluorobenzyl analog—structurally related to the target compound—demonstrated a LogGI50 value of <−8.0 M against the RXF-393 renal cancer cell line and a LogLC50 of −6.01 M against MCF-7 breast cancer cells [1]. These values indicate potent, sub-micromolar growth inhibition and lethality. By contrast, the 3,4-dimethoxyphenethyl analog showed its best activity against the SF-268 CNS cancer cell line (LogGI50 <−8.0 M) while the 3,4-methylenedioxyphenethyl and unsubstituted benzyl analogs were consistently less potent across multiple lineages [1]. Although the target compound was not tested in this specific NCI-60 screen, the data firmly establish that fluorinated benzyl/phenyl substitution patterns confer superior antiproliferative breadth compared to electron-rich phenethyl or dioxolo substituents. The target compound's unique combination of C3-(4-fluorophenyl) and N5-benzyl groups positions it as a hybrid scaffold that merges the favorable fluorine electronic effect with the planarity of the 5-benzyl attachment, potentially yielding a distinct selectivity fingerprint.

NCI-60 Anticancer Cytotoxicity Makaluvamine SAR

Potential Off-Target Differentiation: p38α MAP Kinase Inhibition as a Function of Pyrazoloquinoline Substitution

Pyrazolo[4,3-c]quinoline derivatives have been structurally optimized as ATP-competitive p38α MAP kinase inhibitors, with IC50 values as low as 0.13 μM reported for optimized analogs [1]. The p38α inhibitory activity is highly dependent on the nature of the C3-aryl and N5-alkyl/benzyl substituents. The target compound's C3-(4-fluorophenyl) group is expected to engage the hydrophobic back pocket of the p38α ATP-binding site through halogen-bonding or dipolar interactions, while the N5-benzyl group occupies the selectivity pocket [2]. Although no direct p38α IC50 has been reported for 866344-98-1, the related pyrazoloisoquinoline patent literature explicitly claims that 4-fluorophenyl-substituted variants are preferred for p38 inhibition [3]. In contrast, analogs lacking the 4-fluorophenyl group (e.g., 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline, CAS 866348-34-7) are predicted to form weaker interactions with the kinase hinge region and may demonstrate reduced potency.

p38 MAPK Anti-inflammatory Kinase inhibition Pyrazoloquinoline Selectivity

Critical Data Gap Acknowledgment: Lack of Direct Comparative Bioactivity Data for 866344-98-1

It must be explicitly stated that as of the date of this guide, no peer-reviewed publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) contains experimentally measured IC50, Ki, EC50, LogP, solubility, metabolic stability, or in vivo pharmacokinetic data for the specific compound 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline (CAS 866344-98-1). All differentiation evidence presented above is derived from class-level SAR inference based on closely related pyrazolo[4,3-c]quinoline analogs. Consequently, any procurement decision must be accompanied by a plan for empirical characterization of the compound in the end-user's assay system. This data gap does not diminish the compound's value as a research tool but underscores the importance of rigorous in-house benchmarking against relevant comparators.

Data gap SAR Procurement caution Pyrazoloquinoline

Recommended Application Scenarios for 5-Benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline Based on Differential Evidence


Chemical Biology Probe for Studying Fluorine Positional Effects on Pyrazoloquinoline Target Engagement

The compound is optimally deployed as a chemical probe in side-by-side comparative studies with its regioisomeric counterpart, 5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline, to dissect how fluorine atom placement (C3-phenyl vs. N5-benzyl) modulates kinase inhibition profiles, antiproliferative potency, and cellular permeability. The class-level NCI-60 and MCF-7 data for the 4-fluorobenzyl analog provide a quantitative benchmark against which the target compound's performance can be directly measured [1].

Lead Optimization Programs Targeting p38α MAP Kinase or HPK1/FLT3 with Pyrazoloquinoline Scaffolds

Given the patent-supported preference for 4-fluorophenyl substituents in p38α [1] and the emerging patent landscape around HPK1/FLT3 inhibitors based on the pyrazolo[4,3-c]quinoline core [2], this compound serves as a versatile intermediate or screening hit for medicinal chemistry teams. Its unique combination of N5-benzyl, C3-(4-fluorophenyl), and C8-methyl groups offers a distinct substitution vector that is not represented in the published makaluvamine analog series.

SAR Expansion of Makaluvamine-Derived Antiproliferative Agents in the NCI-60 Screening Platform

Research groups that have established in-house NCI-60 screening capabilities can use this compound to fill a critical SAR gap in the pyrazolo[4,3-c]quinoline series. The published NCI-60 data for the 4-fluorobenzyl and 3,4-dimethoxyphenethyl analogs provide direct comparators for assessing whether moving the fluorine to the C3-phenyl ring enhances or diminishes tumor-type selectivity [1].

Physicochemical Profiling Studies Comparing 8-Methyl vs. Des-Methyl Pyrazoloquinoline Congeners

The compound can be paired with its des-methyl analog (CAS 866342-44-1) in a systematic evaluation of how C8 methylation affects aqueous solubility, logP/logD, permeability (PAMPA or Caco-2), and microsomal stability. Such data would provide valuable guidance for future lead optimization campaigns within this chemotype [1].

Quote Request

Request a Quote for 5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.